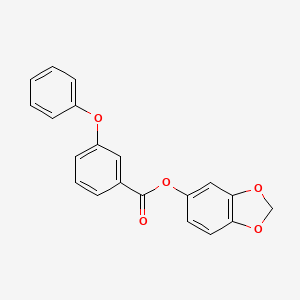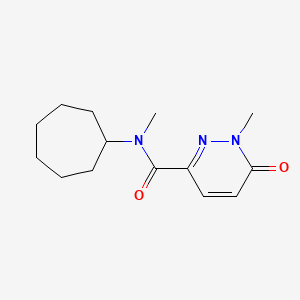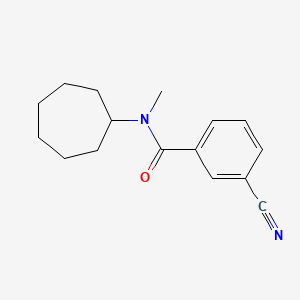
1,3-Benzodioxol-5-yl 3-phenoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxol-5-yl 3-phenoxybenzoate, commonly known as BPB, is a chemical compound widely used in scientific research due to its diverse applications. BPB belongs to the class of organic compounds known as benzoates and is used in various fields, including biochemistry, pharmacology, and molecular biology.
Mécanisme D'action
BPB works as a fluorescent probe by covalently binding to proteins, lipids, and nucleic acids. The covalent bond between BPB and the target molecule results in the formation of a stable complex, which can be detected using fluorescence microscopy or spectroscopy. The fluorescence signal generated by BPB is dependent on the local environment of the target molecule, such as pH, temperature, and the presence of other molecules. This property of BPB makes it an ideal tool for studying the dynamics of biological processes.
Biochemical and Physiological Effects
BPB has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not affect the viability or growth of cells and does not induce any significant changes in gene expression or protein synthesis. BPB is also non-toxic and does not cause any adverse effects in animals or humans. These properties make BPB an ideal tool for studying biological processes without interfering with the system under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
BPB has several advantages over other fluorescent probes used in scientific research. It has a high quantum yield, which means that it generates a strong fluorescence signal even at low concentrations. BPB is also highly specific, which means that it can selectively label a target molecule without interfering with other molecules in the system. However, BPB has some limitations. It is sensitive to pH and temperature changes, which can affect the fluorescence signal. In addition, BPB has a limited range of excitation and emission wavelengths, which can limit its use in certain applications.
Orientations Futures
BPB has a wide range of potential applications in scientific research. Some of the future directions for BPB include the development of new fluorescent probes with improved sensitivity and specificity, the application of BPB in live-cell imaging, and the use of BPB in drug discovery and development. In addition, BPB can be used to study the role of different proteins in cellular processes and to investigate the mechanisms of action of various drugs. The potential applications of BPB are vast, and further research is needed to fully explore its capabilities.
Conclusion
In conclusion, 1,3-Benzodioxol-5-yl 3-phenoxybenzoate is a versatile chemical compound widely used in scientific research due to its diverse applications. BPB is synthesized by the reaction of 3-phenoxybenzoic acid with 1,3-benzodioxole and thionyl chloride. BPB is used as a fluorescent probe to study various biological processes, including protein labeling, enzyme assays, and protein purification. BPB has several advantages over other fluorescent probes, including high quantum yield and specificity. However, BPB has some limitations, including sensitivity to pH and temperature changes. The potential applications of BPB are vast, and further research is needed to fully explore its capabilities.
Méthodes De Synthèse
BPB is synthesized by the reaction of 3-phenoxybenzoic acid with 1,3-benzodioxole and thionyl chloride. The reaction results in the formation of BPB as a white crystalline powder. The purity of BPB can be improved by recrystallization using solvents such as ethanol or acetone.
Applications De Recherche Scientifique
BPB is widely used in scientific research as a fluorescent probe to study various biological processes. It is used to label proteins, lipids, and nucleic acids for imaging and detection purposes. BPB is also used as a substrate for enzyme assays and as a ligand for protein purification. In addition, BPB is used to study the mechanism of action of various drugs and to investigate the role of different proteins in cellular processes.
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl 3-phenoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O5/c21-20(25-17-9-10-18-19(12-17)23-13-22-18)14-5-4-8-16(11-14)24-15-6-2-1-3-7-15/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJRQWOSZVLUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7504864.png)

![(4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504875.png)
![2-[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7504879.png)


![N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7504913.png)


![N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B7504925.png)
![cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504937.png)

![2-cyclopentyl-1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B7504955.png)